A Technical Guide to the Physicochemical Properties of 6-Methyldibenzo[b,f]oxepin-10(11H)-one
A Technical Guide to the Physicochemical Properties of 6-Methyldibenzo[b,f]oxepin-10(11H)-one
Introduction: A Scaffold of Pharmaceutical Interest
6-Methyldibenzo[b,f]oxepin-10(11H)-one (CAS No. 1184947-02-1) is a tricyclic ketone built upon the dibenzo[b,f]oxepin framework. This class of compounds is of significant interest in medicinal chemistry and drug development, serving as a versatile synthon for creating more complex molecular architectures.[1][2] The parent dibenzo[b,f]oxepine structure is a core component in various pharmacologically active agents.[3][4] The 6-methyl derivative, in particular, has been investigated for its potential as an anticancer agent, demonstrating in vitro cytotoxicity against several human cancer cell lines.[1]
A thorough understanding of the physicochemical properties of a lead compound like 6-Methyldibenzo[b,f]oxepin-10(11H)-one is a non-negotiable prerequisite in the drug development pipeline. These properties govern everything from its synthesis and purification to its formulation, stability, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide provides a detailed examination of these critical parameters, offering both theoretical insights and validated experimental protocols for their determination.
Part 1: Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers.
Chemical Structure
The molecule features a central seven-membered oxepine ring fused to two benzene rings, with a ketone at the 10-position and a methyl group at the 6-position.
Caption: 2D structure of 6-Methyldibenzo[b,f]oxepin-10(11H)-one.
Key Molecular Identifiers
A summary of the primary identifiers for this compound is crucial for accurate documentation and database searches.
| Identifier | Value | Source |
| CAS Number | 1184947-02-1 | [1][5][6] |
| Molecular Formula | C₁₅H₁₂O₂ | [1][5] |
| Molecular Weight | 224.25 g/mol | [1][5] |
| IUPAC Name | 6-methyl-11H-dibenzo[b,f]oxepin-10-one | [5] |
| Synonyms | 1-methyl-6H-benzo[b][1]benzoxepin-5-one | [1] |
| InChI Key | GKHIHRYGKFTENO-UHFFFAOYSA-N | [5] |
Part 2: Core Physicochemical Properties and Determination Protocols
The following sections detail the key physicochemical properties, their importance in a pharmaceutical context, and standardized protocols for their experimental determination.
Melting Point
Scientific Context: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities. This parameter is critical for quality control during synthesis and for downstream formulation processes such as hot-melt extrusion.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard, reliable method for determining the melting point range.
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.
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Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
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Ramp Rate: Begin heating at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
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Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point. Then, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
Caption: Workflow for Capillary Melting Point Determination.
Solubility
Scientific Context: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, hindering therapeutic efficacy. Solubility in various organic solvents is also vital for designing purification, analytical, and formulation processes.
Expected Properties: The molecule possesses a large, nonpolar surface area due to its three-ring system, which will dominate its solubility profile. The ketone and ether functionalities provide some polarity and can act as hydrogen bond acceptors with protic solvents.[7][8] Therefore, 6-Methyldibenzo[b,f]oxepin-10(11H)-one is expected to have low aqueous solubility but good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[9]
Experimental Protocol: Kinetic Solubility Assay via UV-Vis Spectroscopy
This high-throughput method is commonly used in early drug discovery to estimate aqueous solubility.
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Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), e.g., 10 mM.
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Serial Dilution: Add a small volume of the DMSO stock to a series of wells in a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of concentrations.
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Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for dissolution and precipitation to reach a pseudo-equilibrium.
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Filtration: Filter the plate to remove any precipitated compound.
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Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λ_max.
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Calculation: Compare the absorbance of the samples to a standard curve prepared in the same buffer system (co-solvated with a small amount of DMSO to ensure solubility) to determine the concentration of the dissolved compound. The highest measured concentration is the kinetic solubility.
Caption: Workflow for Kinetic Solubility Assay.
Lipophilicity (LogP)
Scientific Context: The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It profoundly influences membrane permeability, plasma protein binding, and metabolic clearance. For orally administered drugs, a LogP value typically between 1 and 5 is often targeted to balance solubility and permeability.
Expected Properties: The parent compound, Dibenzo[b,f]oxepin-10(11H)-one, has a computed XLogP3 value of 2.9.[10] The addition of a methyl group to this structure will slightly increase its lipophilicity. Therefore, the LogP for 6-Methyldibenzo[b,f]oxepin-10(11H)-one is expected to be slightly greater than 2.9, placing it in a favorable range for drug-like properties.
Experimental Protocol: Shake-Flask Method for LogP Determination
This is the traditional and most accurate method for measuring LogP.
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Dissolution: Dissolve a known amount of the compound in the aqueous phase.
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Partitioning: Add an equal volume of the pre-saturated octanol phase. Seal the container and shake vigorously for a set time (e.g., 1 hour) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log10([Compound]_octanol / [Compound]_aqueous).
Caption: Workflow for Shake-Flask LogP Determination.
Part 3: Spectroscopic Profile
Spectroscopic analysis is indispensable for structural confirmation and purity assessment.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 6.8–7.5 ppm). A key diagnostic signal would be a singlet for the methyl group (C6-CH₃) around δ 2.3 ppm.[1] The methylene protons (C11-H₂) adjacent to the ketone would likely appear as a singlet further downfield.
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¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the ketone carbonyl at a very low field (δ 195–200 ppm).[1] Multiple signals will be present in the aromatic region (δ 120-160 ppm), along with signals for the methyl and methylene carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the ketone, typically around 1680-1700 cm⁻¹. Other key signals will include C-O-C stretching from the ether linkage and C-H stretching from the aromatic rings.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 224.25. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Part 4: Storage and Stability
For research and development purposes, proper storage is essential to maintain the integrity of the compound.
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Storage Conditions: It is recommended to store 6-Methyldibenzo[b,f]oxepin-10(11H)-one sealed in a dry environment at 2-8°C.[1][6] Inert atmosphere (nitrogen or argon) is preferable for long-term storage to prevent potential oxidation.
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Chemical Stability: The ketone functionality is generally stable but can be susceptible to reduction. The benzylic ether linkage and the aromatic rings are relatively robust. As with many complex organic molecules, exposure to strong light, high temperatures, and strong oxidizing or reducing agents should be avoided.
Conclusion
6-Methyldibenzo[b,f]oxepin-10(11H)-one is a compound with a well-defined structure and significant potential in pharmaceutical research. Its physicochemical profile is characterized by high lipophilicity and low expected aqueous solubility, typical of a multi-ring aromatic scaffold. These properties are critical considerations for its development as a potential therapeutic agent, influencing everything from its synthesis and handling to its ultimate biological activity. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, ensuring data quality and accelerating the drug discovery process.
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